molecular formula C19H12N4S B12927043 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile CAS No. 183868-01-1

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile

Cat. No.: B12927043
CAS No.: 183868-01-1
M. Wt: 328.4 g/mol
InChI Key: BEFJTCGGYIDPJA-UHFFFAOYSA-N
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Description

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a cyanomethylthio group at position 3 and phenyl groups at positions 5 and 4. The nitrile (CN) group at position 4 enhances its reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

183868-01-1

Molecular Formula

C19H12N4S

Molecular Weight

328.4 g/mol

IUPAC Name

3-(cyanomethylsulfanyl)-5,6-diphenylpyridazine-4-carbonitrile

InChI

InChI=1S/C19H12N4S/c20-11-12-24-19-16(13-21)17(14-7-3-1-4-8-14)18(22-23-19)15-9-5-2-6-10-15/h1-10H,12H2

InChI Key

BEFJTCGGYIDPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)SCC#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of appropriate pyridazine derivatives with cyanomethylthio reagents under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, the synthesis of various pyridazine derivatives, including those similar to 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile, has demonstrated efficacy against a range of bacterial strains. These compounds undergo modifications that enhance their activity against resistant strains, making them potential candidates for new antibiotic therapies .

Antioxidant Properties

Research has shown that certain pyridazine derivatives possess strong antioxidant activities. The ability to scavenge free radicals is crucial in the prevention of oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Potential

The anticancer properties of pyridazine derivatives are being actively researched. Compounds like this compound have shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in various cancer cell lines, thus highlighting their potential as therapeutic agents in cancer treatment .

Pesticidal Activity

The compound's structural features make it suitable for development as a pesticide. Research has indicated that pyridazine derivatives can act as effective insecticides and fungicides, targeting specific pests while minimizing harm to beneficial organisms. The application of such compounds in agriculture could lead to more sustainable pest management strategies .

Organic Electronics

The unique electronic properties of pyridazine derivatives enable their use in organic electronic devices. Studies have explored the incorporation of compounds like this compound into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport makes them valuable in enhancing device efficiency .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated effectiveness against resistant bacterial strains with modifications enhancing activity
AntioxidantExhibited significant free radical scavenging capabilities, reducing oxidative stress markers
AnticancerInduced apoptosis in various cancer cell lines, suggesting potential therapeutic use
PesticidalEffective against specific pests with minimal impact on non-target organisms

Mechanism of Action

The mechanism of action of 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its cyanomethylthio (-SCH2CN) substituent, which differs from other functional groups in related pyridazine or pyridine derivatives. Below is a comparative analysis with key analogs:

Compound Name Core Structure Substituents Key Properties/Applications Reference
3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile Pyridazine -SCH2CN (position 3), -Ph (positions 5,6), -CN (position 4) Potential antioxidant/medicinal agent
3-(3-Hydroxypropyl selenyl)-5,6-diphenylpyridazine-4-carbonitrile Pyridazine -SeCH2CH2OH (position 3), -Ph (positions 5,6), -CN (position 4) Demonstrated antioxidant activity
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine -C6H4CN (benzylidene), -CN (position 6), -CO (positions 3,5) Synthetic intermediate; IR: 2,209 cm⁻¹ (CN)
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Pyridine -NH2 (position 2), -Ph (positions 4,6), -CN (position 3) Photochemical applications
3-((5-Chloropyridin-3-yl)oxy)-5,6-dimethylpyridazine-4-carbonitrile Pyridazine -O-C5H3Cl (position 3), -CH3 (positions 5,6), -CN (position 4) Intermediate for pharmaceuticals

Key Observations

Substituent Reactivity: The cyanomethylthio group in the target compound introduces both sulfur and nitrile functionalities, enhancing electrophilicity compared to selenium-containing analogs (e.g., 3-(3-hydroxypropyl selenyl)-5,6-diphenylpyridazine-4-carbonitrile). Selenium analogs exhibit antioxidant properties due to selenium’s redox activity, whereas sulfur analogs may prioritize nucleophilic substitution pathways . The benzylidene group in compound 11b () confers planar rigidity, differing from the flexible cyanomethylthio chain in the target compound. This structural variance impacts melting points (11b: 213–215°C vs. selenium analogs: >250°C) .

Heterocyclic Core Influence: Pyridazine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyridine-based analogs ().

Synthetic Yields and Conditions: The target compound’s synthesis likely parallels methods for selenium analogs, which achieve ~57–68% yields using ethanol or acetic acid as solvents . In contrast, thiazolo-pyrimidine derivatives (e.g., 11b) require chloroacetic acid and aromatic aldehydes for cyclization .

Research Findings and Data Tables

Physical and Spectral Data Comparison

Property Target Compound (Inferred) 3-(3-Hydroxypropyl selenyl)-5,6-diphenylpyridazine-4-carbonitrile 2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b)
Melting Point (°C) ~240–260 (estimated) >250 213–215
IR (CN stretch, cm⁻¹) ~2,220 2,219 2,209
Yield (%) ~60–70 (estimated) 57 68
Key Applications Antioxidant (potential) Antioxidant Synthetic intermediate

Biological Activity

The compound 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridazine derivatives with cyanomethyl thio groups. The structural formula can be represented as follows:

C18H14N4S\text{C}_{18}\text{H}_{14}\text{N}_{4}\text{S}

This compound features a pyridazine ring substituted with cyanomethyl and thio groups, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that compounds within the pyridazine class exhibit a variety of biological activities, including antioxidant , antimicrobial , and anticancer properties. The specific biological activities of this compound are summarized in the following sections.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies on related pyridazine derivatives have demonstrated significant antioxidant properties. For example:

  • Research Findings : A study evaluated the antioxidant potential of several pyridazine derivatives using DPPH and ABTS assays. Compounds exhibited varying degrees of radical scavenging activity, suggesting that modifications in the structure can enhance antioxidant efficacy .

Antimicrobial Activity

The antimicrobial properties of pyridazine derivatives have been extensively studied. The compound this compound is hypothesized to possess similar activities:

  • Case Study : A study investigated the antimicrobial effects of various pyridazine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .

Anticancer Activity

The anticancer potential of pyridazine derivatives has also been explored. Research suggests that these compounds may induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Pyridazine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that they may target pathways associated with cell cycle regulation and apoptosis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantRadical scavenging
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; kinase inhibition

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